molecular formula C6H5N3O B14752290 5H-Pyrimido[4,5-b][1,4]oxazine CAS No. 255-12-9

5H-Pyrimido[4,5-b][1,4]oxazine

Cat. No.: B14752290
CAS No.: 255-12-9
M. Wt: 135.12 g/mol
InChI Key: AMVSDQKAVISQSU-UHFFFAOYSA-N
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Description

5H-Pyrimido[4,5-b][1,4]oxazine is a heterocyclic compound that belongs to the class of pyrimido[4,5-b][1,4]oxazines. These compounds are characterized by a fused ring system containing both pyrimidine and oxazine rings. The structure of this compound makes it an interesting subject for research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrimido[4,5-b][1,4]oxazine typically involves the reaction of 5-aminopyrimidines with carbonyl compounds. One common method involves the reaction of 5-amino-2-methyl-6-hydroxy-4-chloropyrimidine with monochloroacetic acid, followed by treatment with sodium carbonate to yield 2-methyl-4-chloropyrimido[4,5-b][1,4]oxazine-6-one . Another method involves the cyclization of 5-amino-4,5-dihydroxy-2-methylpyrimidine with monochloroacetic acid to produce 2-methyl-4-hydroxypyrimido[4,5-b][1,4]oxazine-6-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Mechanism of Action

The mechanism of action of 5H-Pyrimido[4,5-b][1,4]oxazine derivatives involves the inhibition of transient receptor potential ankyrin 1 (TRPA1). TRPA1 is a receptor involved in the detection of noxious stimuli and the regulation of pain and inflammation. By inhibiting TRPA1, these derivatives can potentially reduce pain and inflammation .

Properties

CAS No.

255-12-9

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

5H-pyrimido[4,5-b][1,4]oxazine

InChI

InChI=1S/C6H5N3O/c1-2-10-6-5(8-1)3-7-4-9-6/h1-4,8H

InChI Key

AMVSDQKAVISQSU-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=NC=NC=C2N1

Origin of Product

United States

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